molecular formula C16H14BrF3N4OS B4359501 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE

2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE

Cat. No.: B4359501
M. Wt: 447.3 g/mol
InChI Key: JLZYXYSEWKQQHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE is a complex organic compound featuring a pyrazole ring substituted with bromine, cyclopropyl, and trifluoromethyl groups, along with a thienylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of Substituents: The bromine, cyclopropyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS), while the trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base.

    Thienylacetamide Moiety: The thienylacetamide moiety is synthesized separately and then coupled with the pyrazole ring through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and pyrazole rings.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), and are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the thienyl and pyrazole rings.

    Reduction: Amino derivatives from the reduction of the cyano group.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Industry: Could be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability, while the cyano and thienyl groups may contribute to its overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-bromo-5-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-thienyl)acetamide
  • 2-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide

Uniqueness

The unique combination of substituents in 2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE, particularly the presence of the cyclopropyl and trifluoromethyl groups, distinguishes it from similar compounds. These groups can significantly influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-[4-bromo-5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrF3N4OS/c1-7-8(2)26-15(10(7)5-21)22-11(25)6-24-13(9-3-4-9)12(17)14(23-24)16(18,19)20/h9H,3-4,6H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZYXYSEWKQQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrF3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE
Reactant of Route 6
2-[4-BROMO-5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-(3-CYANO-4,5-DIMETHYL-2-THIENYL)ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.